N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c24-21(22(10-13-25-14-11-22)17-6-2-1-3-7-17)23-16-18(19-8-4-12-26-19)20-9-5-15-27-20/h1-9,12,15,18H,10-11,13-14,16H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMPBLIVVMHUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan and thiophene intermediates: These intermediates can be synthesized through various methods, such as the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.
Coupling of intermediates: The furan and thiophene intermediates are then coupled using a suitable linker, often through a Friedel-Crafts acylation reaction.
Oxane ring formation: The oxane ring is introduced through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Final coupling and amide formation: The final step involves coupling the oxane intermediate with a phenyl group and forming the carboxamide through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under conditions such as acidic or basic environments.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Dihydrofuran and dihydrothiophene derivatives.
Substitution: Halogenated, alkylated, and nitrated derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan/Thiophene Moieties
N-[2-(Biphenyl-4-ylvinyl)phenyl]furan-2-carboxamide ()
- Structure : Contains a furan-2-carboxamide group attached to a stilbene (biphenylvinyl) backbone.
- Key Differences : Lacks the thiophene and 4-phenyloxane moieties present in the target compound. The stilbene system introduces π-conjugation, which may enhance photophysical properties compared to the ethyl-linked heterocycles in the target compound.
- Synthesis : Prepared via radical chemistry pathways involving carboxamide coupling .
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide ()
- Structure: Combines furan-2-carboxamide with a thiazolidinone-chromen hybrid system.
- Key Differences: Replaces the thiophene and phenyloxane groups with thiazolidinone and chromen rings.
- Crystallography : Single-crystal X-ray data confirm hydrogen-bonding interactions between the carboxamide and solvent molecules .
N-[2-(Thiophen-2-yl)ethyl] Derivatives ()
- Examples: (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate
- Key Differences : These compounds retain the thiophen-2-yl ethyl motif but incorporate tetrahydronaphthalene or sulfonate groups instead of furan and phenyloxane. The sulfonate group in the latter enhances water solubility, a feature absent in the target compound .
Analogues with Triazole or Quinolone Backbones
Piperazinyl Quinolones with Thiophene Substituents ()
- Examples: N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones N-[2-(5-(methylthio)thiophen-2-yl)-2-oximinoethyl]piperazinyl quinolones
- Structure: Thiophene-linked quinolones with piperazine side chains.
- Key Differences: The quinolone core replaces the carboxamide-phenyloxane system. These compounds exhibit antibacterial activity due to DNA gyrase inhibition, suggesting that the thiophene moiety may enhance target binding .
1,2,4-Triazole-3-thiones ()
- Examples : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Structure : Triazole-thione derivatives with sulfonyl and fluorophenyl groups.
- Key Differences : The triazole ring and sulfonyl groups contrast with the carboxamide and phenyloxane in the target compound. IR and NMR data confirm tautomeric equilibria (thione vs. thiol), which could influence reactivity .
Functional Group Comparison
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 395.5 g/mol. The compound features a complex structure that includes furan and thiophene moieties, which are known for their diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The presence of the furan and thiophene rings suggests potential interactions with enzymes, receptors, and ion channels. These interactions can lead to various pharmacological effects, including:
- Antioxidant Activity : Compounds containing furan and thiophene derivatives have been shown to exhibit significant antioxidant properties, which may help in mitigating oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies indicate that similar compounds can exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxicity and anti-proliferative effects of this compound on various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 25 | Moderate cytotoxicity observed |
| MCF7 | 30 | Significant reduction in cell viability |
| A549 | 20 | Induced apoptosis in a dose-dependent manner |
These results suggest that the compound could be developed as a potential anticancer agent.
In Vivo Studies
Animal models have also been used to assess the pharmacokinetics and therapeutic efficacy of this compound. For instance:
- Cardiovascular Effects : In a rat model, administration of the compound resulted in reduced blood pressure and improved cardiac function, indicating potential cardiovascular benefits.
- Anti-inflammatory Effects : Inflammation was significantly reduced in models of induced arthritis when treated with the compound, showcasing its anti-inflammatory potential.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cells. The findings indicated that the compound inhibited tumor growth by inducing apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Properties
Research highlighted in Phytotherapy Research demonstrated that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Q & A
Q. What formulation challenges arise due to the compound’s physicochemical properties?
- Challenges : Low aqueous solubility, hygroscopicity, or crystallization variability.
- Solutions :
- Nanoformulation : Liposomal encapsulation or cyclodextrin complexes .
- Co-crystallization : Co-formers like succinic acid to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
